molecular formula C27H25N5O3 B2823764 2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1215416-38-8

2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide

Cat. No. B2823764
CAS RN: 1215416-38-8
M. Wt: 467.529
InChI Key: CYRJAGCOOHMITF-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These types of compounds have been studied for their potential as antiviral and antimicrobial agents . They have also been investigated for their anticancer properties, particularly their ability to intercalate DNA .


Synthesis Analysis

While the exact synthesis of this compound is not available, [1,2,4]triazolo[4,3-a]quinoxaline derivatives are typically synthesized via aromatic nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The presence of the triazoloquinoxaline moiety could make it reactive towards certain nucleophiles or electrophiles .

Scientific Research Applications

Anticancer Applications

The compound, being a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, has potential anticancer applications . It has been evaluated against HepG2, HCT-116, and MCF-7 cells . The compound’s DNA intercalation activities make it a promising candidate for anticancer drug design .

Antimicrobial Applications

The compound has potential antimicrobial applications . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems .

Antiviral Applications

The compound has potential antiviral applications . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral agents .

Analgesic and Anti-inflammatory Applications

The compound has potential analgesic and anti-inflammatory applications . This is due to the diverse pharmacological activities of triazolothiadiazine and its derivatives .

Antioxidant Applications

The compound has potential antioxidant applications . Triazolothiadiazine and its derivatives have been found to exhibit antioxidant activities .

Enzyme Inhibitor Applications

The compound has potential applications as an enzyme inhibitor . It has been found to inhibit various enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase .

Antitubercular Applications

The compound has potential antitubercular applications . Triazolothiadiazine and its derivatives have been found to exhibit antitubercular activities .

DNA Binding Applications

The compound has potential DNA binding applications . It has been found to intercalate DNA, which is a crucial mechanism in many biological processes .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate DNA, which could disrupt the function of cancer cells .

Future Directions

Future research could involve further investigation into the potential biological activities of this compound, such as its anticancer, antiviral, or antimicrobial properties . Additionally, modifications could be made to its structure to enhance its activity or reduce potential side effects.

properties

IUPAC Name

N-(3-methylphenyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O3/c1-17(2)19-11-13-21(14-12-19)35-26-25-30-31(16-24(33)28-20-8-6-7-18(3)15-20)27(34)32(25)23-10-5-4-9-22(23)29-26/h4-15,17H,16H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRJAGCOOHMITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methylphenyl)acetamide

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